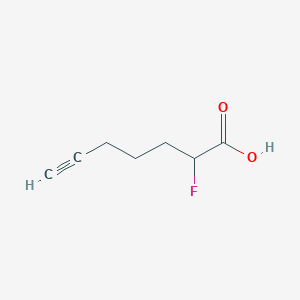
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride
Übersicht
Beschreibung
3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride: is an organic compound with the molecular formula C7H2BrClN2O4S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and nitro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the nitration of 3-bromo-4-cyanobenzenesulfonyl chloride, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, using reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, forming carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, and thiols in the presence of bases such as pyridine or triethylamine.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Sulfonamides: Formed from substitution with amines.
Sulfonates: Formed from substitution with alcohols.
Aminobenzenesulfonyl Chlorides: Formed from reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Reagent in Organic Synthesis: Acts as a sulfonylating agent in various organic reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes, such as labeling proteins or peptides.
Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of novel therapeutic agents.
Industry:
Material Science: Employed in the production of specialty polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. The nitro and cyano groups influence the electronic properties of the molecule, affecting its reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-nitrobenzenesulfonyl chloride: Lacks the cyano group, leading to different reactivity and applications.
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride: Positional isomer with similar functional groups but different spatial arrangement, affecting its chemical behavior.
Uniqueness: 3-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, and nitro substituents, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-bromo-5-cyano-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-6-2-5(16(9,14)15)1-4(3-10)7(6)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFZGGHTNGAZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484855.png)



![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)

amine hydrochloride](/img/structure/B1484865.png)
